molecular formula C8H12O2 B1360403 4-Methylcyclohex-1-ene-1-carboxylic acid CAS No. 5333-31-3

4-Methylcyclohex-1-ene-1-carboxylic acid

Cat. No. B1360403
CAS RN: 5333-31-3
M. Wt: 140.18 g/mol
InChI Key: GEFNPBHICGXNLA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-methylcyclohexene-1-carboxylic acid involves several methods, including hydrogenation of 4-carboxybenzaldehyde to p-toluic acid using palladium core-porous silica shell-nanoparticles as a catalyst . Additionally, it has been employed in the preparation of substituted cyclohexyl carbonyl chlorides .


Physical And Chemical Properties Analysis

  • Boiling Point : Approximately 134-136°C at 15 mmHg .
  • Density : 1.005 g/mL at 25°C .
  • Refractive Index : n20/D 1.4598 (literature value) .
  • SMILES Notation : CC1CCC(CC1)C(O)=O .

Scientific Research Applications

Synthesis of Derivatives

4-Methylcyclohex-1-ene-1-carboxylic acid and its derivatives play a crucial role in synthetic chemistry. A study by Bolton et al. (1971) involved the preparation of optically active derivatives from 1-methylcyclohex-3-ene-1,cis-2-dicarboxylic acid for synthesizing des-AB-cholestane derivatives (Bolton, Harrison, Lythgoe, & Manwaring, 1971). Additionally, Bezborodov and Lapanik (1992) synthesized mesomorphic derivatives from similar compounds, characterized by lower nematic-isotropic transition temperatures (Bezborodov & Lapanik, 1992).

Optical Resolution and Kinetic Studies

The optical resolution of cis-4-methylcyclohex-4-ene-1,2-dicarboxylic anhydrides and derivatives was achieved by Toda, Miyamoto, and Ohta (1994) through enantioselective complexation with tartaric acid-derived compounds (Toda, Miyamoto, & Ohta, 1994). This highlights the compound's utility in chirality studies and enantioselective syntheses.

Application in Synthesis of Cyclohexene Derivatives

The synthesis of cyclohexene derivatives like cis-2-hydroxy-1-methylcyclohex-5-ene-1-carboxylic acid was demonstrated by Mah, Sirat, and Thomas (1978). They achieved this by hydrolyzing bromo-β-lactone derived from 4-methylcyclohexene compounds (Mah, Sirat, & Thomas, 1978).

Application in Crystallography

Carman et al. (1999) explored the crystal structuresof isomeric 4-bromocamphorenic acids, including derivatives of cyclohex-3-ene-1-carboxylic acid. Their study provided insights into isomorphous organic crystal series and the physical properties of these compounds, highlighting the importance of these acids in crystallography and material sciences (Carman, Kennard, Venzke, & Smith, 1999).

Synthetic Applications in Organic Chemistry

Kitahara et al. (1968) demonstrated the ether cleavage of 7-oxabicyclo[2,2,1]heptane derivatives, using 1-methylcyclohex-3-ene-1,2-dicarboxylic acids and their esters. This study is significant in the context of synthesizing natural products containing 2-hydroxycyclohexane-carboxylic acid systems, underlining the versatility of these compounds in organic synthesis (Kitahara, Kato, Ototani, Inoue, & Izumi, 1968).

Role in Pharmaceutical Research

In pharmaceutical research, Kerrigan, Smith, and Stoodley (2001) synthesized specific inhibitors of influenza virus sialidases from cyclohex-1-ene-1-carboxylic acid derivatives. This highlights the potential of these compounds in developing new therapeutic agents (Kerrigan, Smith, & Stoodley, 2001).

Future Directions

: Sigma-Aldrich: 4-Methyl-1-cyclohexanecarboxylic acid

properties

IUPAC Name

4-methylcyclohexene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-6-2-4-7(5-3-6)8(9)10/h4,6H,2-3,5H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEFNPBHICGXNLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(=CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10277069
Record name 4-methylcyclohex-1-ene-1-carboxylic acid
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Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylcyclohex-1-ene-1-carboxylic acid

CAS RN

5333-31-3
Record name 4-Methyl-1-cyclohexene-1-carboxylic acid
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Record name 4-Methyl-1-cyclohexene-1-carboxylic acid
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Record name 4-methylcyclohex-1-ene-1-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
LB Smith, RJ Armstrong, D Matheau-Raven… - scholar.archive.org
Procedures using oxygen and/or moisture-sensitive materials were performed with anhydrous solvents (vide infra) under an atmosphere of anhydrous argon/nitrogen in flamedried …
Number of citations: 0 scholar.archive.org
M Green - Rodd's chemistry of carbon compounds, 1964 - Elsevier
Publisher Summary The derivatives of cyclohexane constitute a very large and important section of carbocyclic chemistry; they far exceed in number the derivatives of any other alicyclic …
Number of citations: 2 www.sciencedirect.com

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